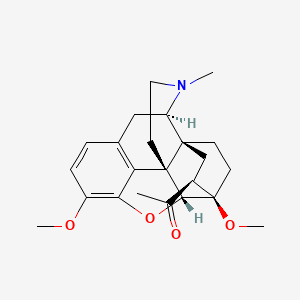
Dihydrothevinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrothevinone involves multiple steps, starting from thebaine, a naturally occurring opiate alkaloid. The process includes:
Epoxidation: Thebaine undergoes epoxidation to introduce the epoxy group.
Methoxylation: Methoxy groups are introduced through methylation reactions.
Ethenomorphinan Formation: The ethenomorphinan skeleton is formed through a series of cyclization and rearrangement reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the complex molecular structure .
化学反应分析
Types of Reactions: Dihydrothevinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group and other functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various morphinan derivatives with altered functional groups, which can have different pharmacological properties .
科学研究应用
Dihydrothevinone has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of opioid receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, modulating pain perception and producing analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain signaling .
相似化合物的比较
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Thebaine: The precursor to Dihydrothevinone
Uniqueness: this compound is unique due to its specific structural features, such as the epoxy group and methoxy groups, which contribute to its distinct pharmacological profile. Its synthesis from thebaine and the resulting structural modifications make it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
16196-82-0 |
|---|---|
分子式 |
C23H29NO4 |
分子量 |
383.5 g/mol |
IUPAC 名称 |
1-[(1S,2S,6R,14R,15R,16S)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone |
InChI |
InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1 |
InChI 键 |
KRWAWNXEYPCCLG-LLGZQOTFSA-N |
SMILES |
CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |
手性 SMILES |
CC(=O)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC |
规范 SMILES |
CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |
Key on ui other cas no. |
16196-82-0 |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


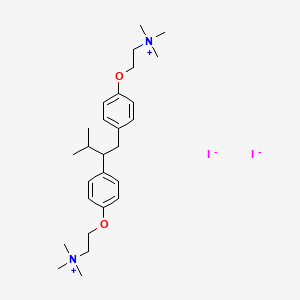
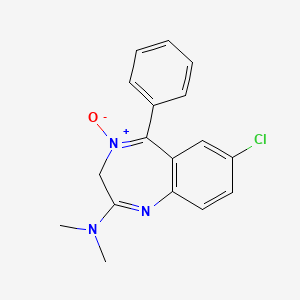
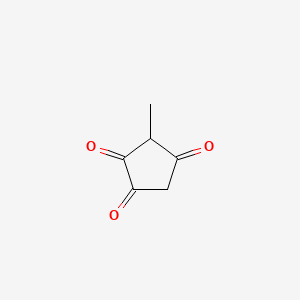
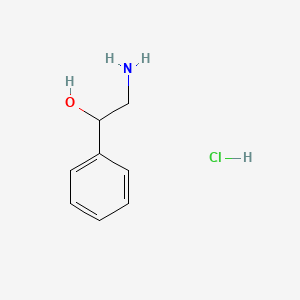

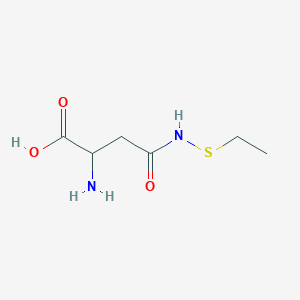
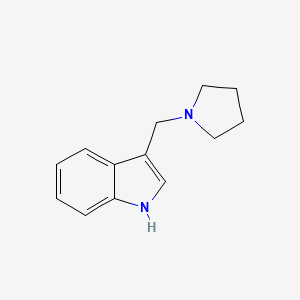

![6,6-Dichlorobicyclo[3.1.0]hexane](/img/structure/B1615345.png)

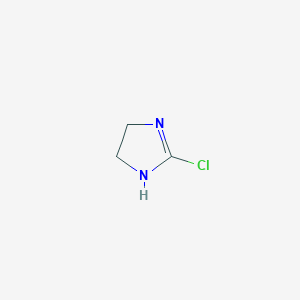
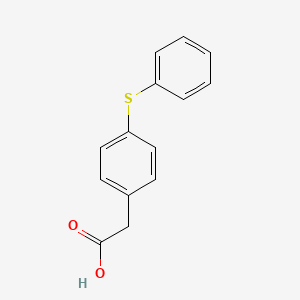
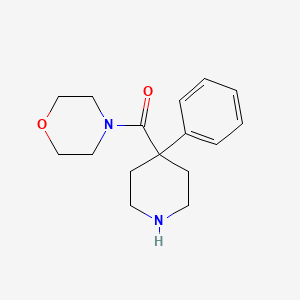
![Bicyclo[2.2.1]heptan-1-amine](/img/structure/B1615353.png)
